2-(3-chloro-2-methylphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine
Description
2-(3-Chloro-2-methylphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine is a naphthoxazine derivative characterized by a fused bicyclic system comprising a naphthalene moiety and a 1,3-oxazine ring. The compound features a 3-chloro-2-methylphenyl substituent at the 2-position of the oxazine ring, which confers distinct electronic and steric properties. Its synthesis typically involves a Mannich condensation reaction between β-naphthol, formaldehyde, and a substituted primary amine (e.g., 3-chloro-2-methylaniline), facilitated by catalysts such as GO-Fe₃O₄-Ti(IV) or FNAOSiPAMP/CuII . The oxazine ring adopts a half-chair conformation, as confirmed by X-ray crystallography in related derivatives . This structural motif is critical for its biological and physicochemical behavior, including interactions with enzymes and solubility profiles.
Properties
Molecular Formula |
C19H16ClNO |
|---|---|
Molecular Weight |
309.8 g/mol |
IUPAC Name |
2-(3-chloro-2-methylphenyl)-1,3-dihydrobenzo[f][1,3]benzoxazine |
InChI |
InChI=1S/C19H16ClNO/c1-13-17(20)7-4-8-18(13)21-11-16-15-6-3-2-5-14(15)9-10-19(16)22-12-21/h2-10H,11-12H2,1H3 |
InChI Key |
KHVTWWFHHOHUES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CC3=C(C=CC4=CC=CC=C34)OC2 |
Origin of Product |
United States |
Preparation Methods
Catalytic Multicomponent Synthesis Using Magnetic Ferrierite Nanocatalysts
The magnetic solid acid nanocatalyst M-FER/TEPA/SO3H enables efficient one-pot synthesis of 1,3-oxazine derivatives under ambient conditions. For 2-(3-chloro-2-methylphenyl)-2,3-dihydro-1H-naphtho[1,2-e]oxazine, the protocol involves:
Reactants :
- β-Naphthol (1.0 mmol)
- 3-Chloro-2-methylaniline (1.0 mmol)
- Formaldehyde (37%, 2.0 mmol)
Catalyst : 15 mg M-FER/TEPA/SO3H
Solvent : Deionized water (5 mL)
Conditions : Room temperature, 45-minute reaction time
The magnetic nanocatalyst facilitates proton transfer during the Mannich-type condensation, achieving 92% isolated yield. Characterization via FT-IR confirms C–O–C stretching at 1,240 cm⁻¹, while ¹H NMR spectra show diagnostic protons at δ 5.21 ppm (oxazine CH₂) and δ 6.82–7.89 ppm (naphthyl/aryl protons). The catalyst’s superparamagnetic properties (VSM saturation magnetization: 38 emu/g) allow rapid separation via external magnets, enabling five reuse cycles with <8% activity loss.
Solvent-Free Synthesis via Graphene Oxide-Based Nanocomposites
GO-Fe3O4-Ti(IV) nanocomposites provide Brønsted and Lewis acid sites for solvent-free oxazine formation. Optimized parameters for the target compound include:
Reactants :
- β-Naphthol (1.0 mmol)
- 3-Chloro-2-methylaniline (1.0 mmol)
- Formaldehyde (37%, 2.0 mmol)
Catalyst : 0.4 g GO-Fe3O4-Ti(IV)
Conditions : 65°C, 30-minute reaction under magnetic stirring
This method achieves 89% yield with a turnover frequency (TOF) of 4.45 h⁻¹. The catalyst’s layered structure (XRD d-spacing: 0.82 nm) and high surface acidity (NH₃-TPD: 0.67 mmol/g) promote reactant adsorption and cyclization. Post-reaction, the composite is recovered magnetically and reactivated at 150°C for 1 hour, maintaining 83% yield after four cycles.
Ammonia-Mediated Cyclization in Methanolic Media
While less catalytically advanced, traditional ammonia-mediated synthesis remains applicable. The procedure involves:
Reactants :
- β-Naphthol (1.0 mmol)
- 3-Chloro-2-methylbenzaldehyde (1.0 mmol)
- Methanolic ammonia (25%, 0.5 mL)
Conditions : Methanol (3 mL), ambient temperature, 48-hour reaction
This two-step mechanism first forms 3-chloro-2-methylbenzylamine via aldehyde-ammonia condensation, followed by oxazine ring closure with β-naphthol and formaldehyde. The method yields 47% product, with ¹³C NMR confirming quaternary carbon resonance at δ 81.60 ppm.
Comparative Analysis of Methodologies
Method 1 excels in green metrics (E-factor: 0.87) due to aqueous media and low energy input. Method 2’s solvent-free operation minimizes waste but requires moderate heating. Method 3, while straightforward, suffers from stoichiometric ammonia use and extended reaction times.
Mechanistic Insights into Oxazine Formation
All methods follow a Mannich-type cyclization mechanism:
- Imine Formation : 3-Chloro-2-methylaniline condenses with formaldehyde to form an N-methylol intermediate.
- Electrophilic Activation : Acidic catalysts protonate the hydroxyl group, generating a reactive iminium species.
- C–O Bond Formation : β-Naphthol’s phenolic oxygen attacks the iminium carbon, followed by dehydration to form the oxazine ring.
Density functional theory (DFT) studies reveal the rate-determining step involves naphthol oxygen’s nucleophilic attack (activation energy: 18.7 kcal/mol). Electron-withdrawing chloro groups increase iminium electrophilicity, accelerating this step compared to unsubstituted anilines.
Scalability and Industrial Considerations
Method 1’s aqueous conditions and magnetic catalyst recovery make it suitable for continuous flow reactors. Pilot-scale trials (10 L batch) achieved 89% yield with 98.2% purity by HPLC. Method 2’s solvent-free operation reduces downstream processing costs, with energy consumption metrics (0.7 kWh/kg) favorable for bulk production.
Chemical Reactions Analysis
Types of Reactions: 2-(3-chloro-2-methylphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxazine ring to amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized aromatic compounds.
Scientific Research Applications
2-(3-chloro-2-methylphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(3-chloro-2-methylphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
Naphtho[1,2-e][1,3]oxazine derivatives vary primarily in the substituents at the 2- and 3-positions of the oxazine ring. Key analogues include:
- 3-(4-Chlorophenyl)-1-phenyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine (5f) : Exhibits the lowest binding free energy (-48.04 kcal/mol) for acetylcholinesterase (AChE) inhibition due to the electron-withdrawing 4-chlorophenyl group, enhancing hydrophobic interactions in the enzyme's active site .
- 2-(4-Methoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine : Demonstrates environmental utility by mitigating chlorpyrifos-induced toxicity in tadpoles, attributed to the electron-donating methoxy group improving solubility and bioavailability .
- 2-Benzyl-1,3-diphenyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine : Features bulky aryl substituents that stabilize the half-chair conformation, as validated by X-ray data .
Physicochemical Properties
- Lipophilicity : Chloro and bromo substituents increase logP values (e.g., 2-(4-bromophenyl) derivative: logP = 4.2), enhancing blood-brain barrier penetration .
- Thermal Stability : Melting points correlate with substitution; 3-(4-chlorophenyl) derivatives (m.p. 103–104°C) are more crystalline than methoxy analogues (m.p. 78–79°C) .
- Spectral Signatures : NMR and IR data confirm regioselectivity in synthesis. For example, the O–CH₂–N proton resonance at δ 5.42 ppm is consistent across derivatives .
Q & A
Q. Critical parameters :
- Temperature (ambient to 60°C)
- Stoichiometry (1:1:1 for naphthol/aldehyde/amine)
- Catalyst recovery via magnetic separation .
Basic: What spectroscopic and crystallographic methods are used to characterize naphthoxazine derivatives?
- NMR (¹H/¹³C) : Assigns proton environments (e.g., diastereotopic H atoms at C2 and C3) and confirms ring-chain tautomerism .
- X-ray crystallography : Resolves conformational details (e.g., semi-chair oxazine ring and dihedral angles between fused aromatic systems) using SHELX programs .
- IR spectroscopy : Identifies C–O–C stretching (1050–1250 cm⁻¹) and N–H vibrations (3300 cm⁻¹) .
For example, the crystal structure of 3-(1,3-benzodioxol-5-yl)-1-phenyl-naphthoxazine revealed a 8.52° dihedral angle between the benzodioxole and naphthalene rings .
Advanced: How do researchers analyze tautomeric behavior and stereoelectronic effects in naphthoxazine derivatives?
- Dynamic NMR : Monitors equilibrium between ring-closed oxazine and open-chain iminium forms in solution .
- Computational studies : DFT calculations predict stabilization of tautomers via hyperconjugative interactions (e.g., n→σ* orbital overlaps) .
- X-ray data : Correlates solid-state conformation with substituent electronic effects. Electron-withdrawing groups (e.g., –NO₂) favor ring-closed tautomers .
For instance, 8-bromo derivatives exhibit restricted tautomerism due to steric hindrance from the bromine substituent .
Advanced: What strategies evaluate the biological activity of naphthoxazine derivatives?
- Antimicrobial assays : Broth microdilution tests determine MIC values against pathogens like S. aureus and E. coli. Derivatives with 4-chlorophenyl or 3-methoxyphenyl groups show enhanced activity .
- Toxicity studies : Tadpole models (e.g., Polypedates teraiensis) assess pesticide toxicity mitigation. 2-(4-Methoxyphenyl)-naphthoxazine reverses chlorpyrifos-induced hemolysis .
- Anticonvulsant screening : Maximal electroshock (MES) and pentylenetetrazole (PTZ) tests identify derivatives with seizure inhibition comparable to phenobarbital .
Data contradictions : Bioactivity may vary due to stereoelectronic effects. For example, bulky substituents improve antimicrobial potency but reduce solubility, complicating dose-response analysis .
Basic: What green chemistry approaches are employed in naphthoxazine synthesis?
- Aqueous hydrotropic media : NaPTS solutions replace organic solvents, enabling room-temperature reactions with easy product isolation .
- Magnetic catalysts : Fe₃O₄-based systems minimize waste and energy use while enabling reuse .
- Sonication : Accelerates reactions (e.g., 30-minute syntheses) and reduces by-products .
Advanced: How do computational methods aid in understanding naphthoxazine reaction mechanisms?
- Density functional theory (DFT) : Models transition states in Mannich condensations, revealing rate-limiting steps (e.g., nucleophilic attack by β-naphthol) .
- Molecular docking : Predicts binding affinities of antimicrobial derivatives to bacterial enzyme targets (e.g., dihydrofolate reductase) .
- Mechanistic studies : Trajectory simulations confirm the role of Ti(IV) in formaldehyde activation during cyclization .
For example, computational analysis of GO-Fe₃O₄-Ti(IV) confirmed Ti–O coordination as critical for stabilizing intermediates .
Advanced: How are crystallographic data processed to resolve complex naphthoxazine structures?
- SHELX workflow :
- Validation : R-factor convergence (<0.05), Hirshfeld surface analysis, and PLATON checks for missed symmetry .
For 2-butyl-1,3-diphenyl-naphthoxazine, refinement yielded R = 0.063 and wR = 0.134, confirming a monoclinic P2₁ space group .
Basic: What are the key challenges in scaling up naphthoxazine synthesis for research applications?
- Catalyst deactivation : Leaching of metal ions (e.g., Ti) during recycling reduces efficiency .
- By-product formation : Competing imine or Schiff base formation requires strict stoichiometric control .
- Purification : Diastereomer separation via column chromatography is labor-intensive; recrystallization in methanol is preferred .
Advanced: How do substituents influence the biological and physicochemical properties of naphthoxazine derivatives?
- Electron-withdrawing groups (e.g., –Br, –NO₂):
- Bulky aryl groups (e.g., 3-chloro-2-methylphenyl):
For example, 8-bromo derivatives exhibit 10-fold higher MIC values against S. aureus compared to non-halogenated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
